Benzyl (2-(3-bromophenoxy)ethyl)carbamate
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Overview
Description
Benzyl (2-(3-bromophenoxy)ethyl)carbamate is an organic compound with the molecular formula C16H16BrNO3 It is a carbamate derivative, characterized by the presence of a benzyl group, a bromophenoxyethyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-bromophenoxy)ethyl)carbamate typically involves the reaction of 3-bromophenol with 2-chloroethyl carbamate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethyl carbamate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-bromophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound ketone.
Reduction: Formation of benzyl (2-(3-bromophenoxy)ethyl)amine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl (2-(3-bromophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-bromophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The bromophenoxyethyl moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-bromoethyl)carbamate
- Benzyl (2-(4-bromophenoxy)ethyl)carbamate
- Benzyl (2-(2-bromophenoxy)ethyl)carbamate
Uniqueness
Benzyl (2-(3-bromophenoxy)ethyl)carbamate is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.
Biological Activity
Benzyl (2-(3-bromophenoxy)ethyl)carbamate, a carbamate derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, efficacy, and potential applications based on existing literature and case studies.
Chemical Structure and Properties
The compound is characterized by the molecular formula C16H16BrNO3, featuring a benzyl group, a bromophenoxyethyl moiety, and a carbamate functional group. Its unique structural elements contribute to its biological activities.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are often targeted in neurodegenerative disease therapies .
- Hydrophobic Interactions : The bromophenoxyethyl group may enhance binding affinity to hydrophobic pockets in target proteins, increasing specificity and potency against certain biological pathways.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have reported that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to increased rates of cell death .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds in terms of biological activity:
Properties
IUPAC Name |
benzyl N-[2-(3-bromophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-14-7-4-8-15(11-14)20-10-9-18-16(19)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANCEWWCGMACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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